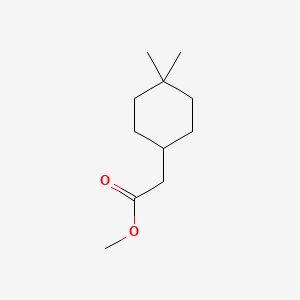

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4,4-dimethylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXZUMBOAQHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Hydrogenation

A foundational method for constructing substituted cyclohexane derivatives involves Friedel-Crafts alkylation of benzene with 3-halo-2-methyl-1-propene (Formula V) in the presence of sulfuric acid. This reaction yields (2-halo-1,1-dimethylethyl)benzene (Formula VI), which is purified to >99% purity through fractional distillation. Subsequent hydrogenation of the aromatic ring under high-pressure conditions (e.g., 200 bar H₂, Rh/C catalyst) reduces the benzene derivative to a 4,4-dimethylcyclohexane structure.

Key Advantages :

Limitations :

Introduction of the Acetic Acid Side Chain

Acylation with ω-Halo Compounds

The purified 4,4-dimethylcyclohexane intermediate undergoes acylation with ω-halo compounds (Formula VIII) in the presence of aprotic solvents (e.g., tetrahydrofuran) and catalysts such as aluminum chloride. This step forms regioisomeric keto esters (Formula IX), which are hydrolyzed and cyclized to yield cyclopropyl-oxo-methyl derivatives (Formula X).

Reaction Conditions :

Hydrolysis and Cyclization

Hydrolysis of the cyclopropyl intermediate under acidic or basic conditions generates the acetic acid moiety directly attached to the cyclohexane ring. For example, transesterification with dimethyl carbonate (DMC) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) achieves near-quantitative conversion to the methyl ester.

Esterification Methodologies

Low-Temperature Esterification with Dimethyl Carbonate

The carboxylic acid intermediate is esterified using dimethyl carbonate (DMC) and catalysts such as DBU or 1,4-diazabicyclo[2.2.2]octane (DABCO) at temperatures below 120°C. This method avoids toxic methylating agents (e.g., methyl iodide) and achieves 97–98% conversion efficiency.

Optimized Conditions :

Comparative Analysis of Esterification Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMC + DBU | DBU | 90–120 | 97–98 | >99 |

| Traditional Methylation | H₂SO₄ | 150–175 | 85–90 | 95 |

Key Findings :

-

DMC-based esterification reduces energy consumption and hazardous waste.

-

Fractional crystallization (e.g., cinchonidine salts) enhances final product purity to >97%.

Industrial-Scale Purification Strategies

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

One of the primary applications of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester is in the realm of drug development. Its structural properties make it a candidate for modification into pharmacologically active compounds. Research has indicated that derivatives of this ester can serve as inhibitors for specific enzymes or receptors involved in disease pathways. For instance, modifications to the compound have shown potential in developing anti-inflammatory agents and anticancer drugs due to their ability to interact with biological targets effectively .

Biochemical Probes

The compound has also been explored as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows researchers to investigate the dynamics of enzyme activity and inhibition, providing insights into metabolic pathways and potential therapeutic interventions .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate. It can be transformed into various derivatives through nucleophilic substitutions and other reactions. For example, it can undergo hydrolysis to yield the corresponding acid or be converted into amides or other functional groups through coupling reactions . This versatility makes it valuable in synthesizing complex organic molecules.

Protecting Group in Synthesis

This compound can also act as a protecting group for carboxylic acids during multi-step syntheses. By temporarily masking reactive sites, it allows chemists to conduct selective reactions without interference from other functional groups present in the molecule .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its properties in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with this ester exhibit improved resistance to environmental degradation and better performance in various applications .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of modified derivatives of this compound demonstrated significant antiproliferative activity against HeLa cells. The IC50 values were comparable to established chemotherapeutic agents, indicating potential for further development as an anticancer drug .

Case Study 2: Enzyme Inhibition

Another investigation explored the use of this compound as an inhibitor for macrophage migration inhibitory factor (MIF), which plays a role in inflammatory responses. The study showed that specific modifications led to enhanced binding affinity and inhibition of MIF activity, suggesting a pathway for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid and methanol. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include esters with modified cyclohexyl or aromatic substituents. Below is a comparative analysis:

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : The target compound and trans-4-methylcyclohexyl analog share cyclohexyl backbones, but the latter lacks the 4,4-dimethyl substitution, reducing steric hindrance. The 4-chlorophenyl analog (CAS 52449-43-1) replaces the cyclohexane with an aromatic ring, enhancing resonance stabilization .

- Functional Group Modifications : The 2-oxocyclohexyl analog introduces a ketone group, increasing polarity compared to the fully saturated cyclohexyl structure of the target compound .

Physicochemical Properties

- Lipophilicity : The 4,4-dimethylcyclohexyl group in the target compound enhances hydrophobicity compared to simpler esters (e.g., acetic acid methyl ester) .

- Thermal Stability : The trans-4-methylcyclohexyl ester (C₉H₁₆O₂) lacks thermochemical data, but acetic acid methyl ester exhibits a boiling point of 57°C , highlighting the volatility of smaller esters .

Biological Activity

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester, often referred to as DMCA-ME, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

- IUPAC Name : (4,4-Dimethylcyclohexyl)acetic acid methyl ester

- Molecular Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26 g/mol

DMCA-ME exhibits biological activity through several mechanisms:

- Anti-inflammatory Effects : Preliminary studies suggest that DMCA-ME may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This action could position it as a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is significant for preventing cellular damage associated with various diseases.

- Neuroprotective Effects : Research indicates that DMCA-ME may interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative conditions.

Biological Activity Summary

The following table summarizes the biological activities and their respective findings related to DMCA-ME:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers investigated the anti-inflammatory properties of DMCA-ME in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with DMCA-ME compared to control groups. The study concluded that DMCA-ME could be a promising candidate for managing inflammatory conditions.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of DMCA-ME in models of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to enhance the expression of antioxidant enzymes and modulate neurotransmitter levels.

Research Findings

Recent findings highlight the diverse biological activities of DMCA-ME:

- In Vitro Studies : In cellular models, DMCA-ME exhibited cytoprotective effects against oxidative damage, suggesting its potential use in neuroprotective therapies.

- In Vivo Studies : Animal studies have shown that administration of DMCA-ME leads to improved outcomes in models of inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester, and how can reaction completion be monitored?

- Methodology : A common approach involves esterification under reflux conditions using anhydrous potassium carbonate as a base and acetone as a solvent. Reaction progress can be monitored via TLC with a hexane:ethyl acetate (3:1) solvent system. Post-reaction workup includes solvent distillation, aqueous extraction, and purification via ether washes .

- Key considerations : Optimize molar ratios (e.g., slight excess of esterifying agent) and reaction time to minimize byproducts. Validate purity using elemental analysis (within 0.5% of theoretical values) and mass spectrometry .

Q. How can researchers validate the purity of this compound for use as an analytical standard?

- Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified methyl ester mixtures (e.g., DIN 38407-compliant standards) for calibration. Cross-reference retention times and spectral data (e.g., IR, NMR) against pharmacopeial guidelines .

- Quality control : Ensure traceability to USP/EP standards and confirm absence of impurities (e.g., residual solvents, unreacted precursors) via mass spectrometry .

Advanced Research Questions

Q. How can contradictions in thermochemical data (e.g., enthalpy of formation) for methyl esters be resolved?

- Methodology : Compare experimental data from NIST-standardized techniques (e.g., bomb calorimetry, ion cyclotron resonance) with computational models (DFT, ab initio). Address discrepancies by evaluating experimental conditions (e.g., ionization energy thresholds, solvent effects) .

- Example : For this compound, reconcile gas-phase enthalpy values (ΔfH°gas) from electron ionization (EI) and photoionization (PI) methods by analyzing ion fragmentation pathways .

Q. What strategies are effective in distinguishing structural isomers of methyl esters during mass spectral analysis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to differentiate isomers via exact mass measurements. Pair with collision-induced dissociation (CID) to study fragmentation patterns. For example, distinguish between cyclohexyl and branched-chain isomers by analyzing characteristic ions (e.g., m/z 43 for CH3CO+ vs. m/z 85 for cyclohexyl fragments) .

- Validation : Cross-reference with synthetic standards and computational simulations of fragmentation pathways .

Q. How can researchers address challenges in quantifying trace-level degradation products of this compound in environmental samples?

- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS for preconcentration and detection. Validate recovery rates using deuterated analogs or isotopically labeled internal standards. Optimize limits of detection (LODs) via signal-to-noise ratio analysis .

- Case study : For chlorinated analogs (e.g., 4-Chloro-o-tolyloxyacetic acid methyl ester), method validation includes spike-recovery experiments in hexane matrices to ensure <5% relative standard deviation (RSD) .

Q. What experimental designs are recommended for studying the metabolic incorporation of methyl esters into biological membranes?

- Methodology : Use radiolabeled (e.g., 14C) or fluorescently tagged derivatives to track ester integration into lipid bilayers. Assess oxidative stability via LC-MS/MS profiling of hydrolysis products (e.g., free fatty acids) under physiological conditions .

- Advanced tip : For compounds like docosahexaenoic acid methyl ester, monitor membrane fluidity changes using fluorescence polarization assays .

Methodological and Reproducibility Considerations

Q. How should researchers manage conflicting data in synthetic yield optimization studies?

- Resolution framework : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to evaluate batch-to-batch variability. Document reaction parameters (e.g., solvent purity, temperature gradients) meticulously. For example, discrepancies in yields for similar esters (e.g., ethyl vs. methyl) may arise from differences in steric hindrance or solvent polarity .

Q. What protocols ensure reproducibility in handling hazardous byproducts during ester synthesis?

- Safety and compliance : Follow OSHA HCS guidelines for spill containment (e.g., inert absorbents for liquid residues). For toxic byproducts (e.g., chlorinated intermediates), implement fume hood protocols and waste neutralization steps (e.g., NaOH treatment for acidic residues) .

Data Presentation and Analysis

Q. How can large datasets (e.g., GC-MS chromatograms, thermodynamic profiles) be effectively presented in research publications?

- Guidelines : Include raw data in appendices (e.g., retention time tables, spectral libraries) and highlight processed data (e.g., normalized peak areas, regression curves) in the main text. Use software tools (e.g., NIST MS Library) for spectral matching and annotation .

- Example : For complex esters, provide annotated NMR spectra (δ values for key protons) and assign COSY/NOESY correlations to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.